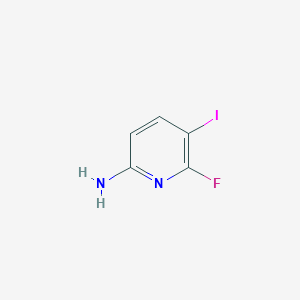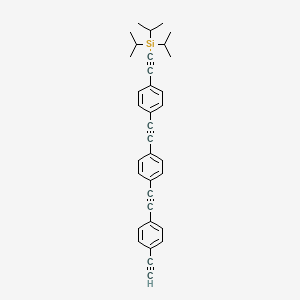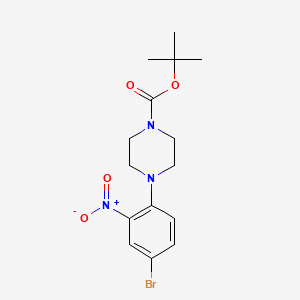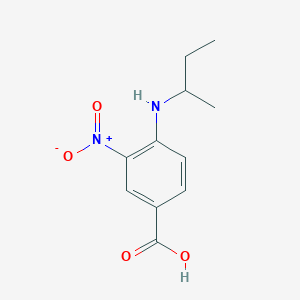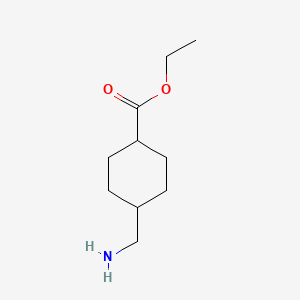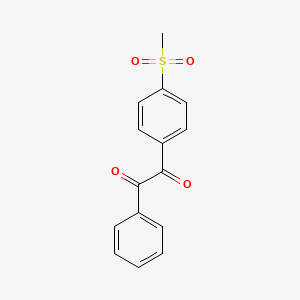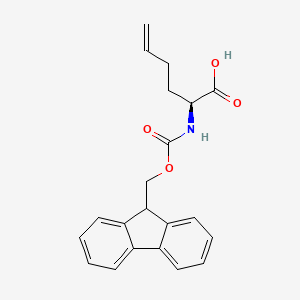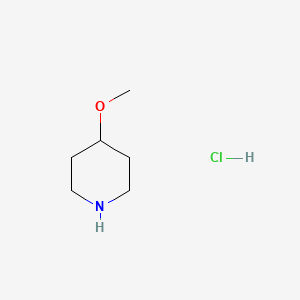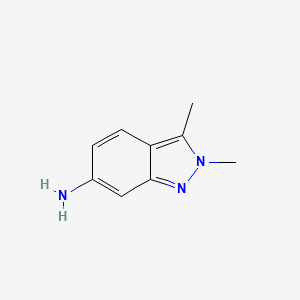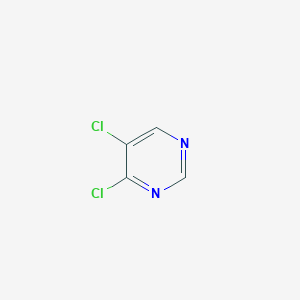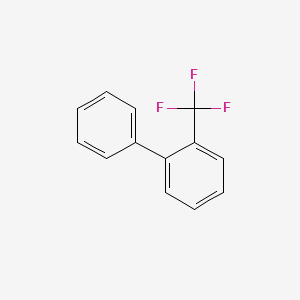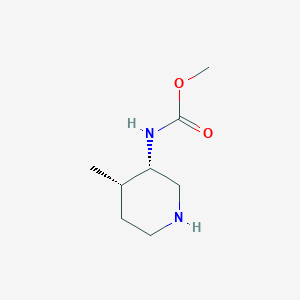
5-(4-Methoxyphenyl)-5-oxovaleronitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methoxyphenyl)-5-oxovaleronitrile (MOVN) is an organic compound with a wide range of applications in the scientific and medical fields. It is a synthetic compound that is used in a variety of laboratory experiments due to its unique properties. MOVN has been widely studied and has been found to have potential therapeutic applications, as well as being used as a tool in research.
Aplicaciones Científicas De Investigación
Pharmacological Research: Inhibition of ALOX15
5-(4-Methoxyphenyl)-5-oxovaleronitrile: and its derivatives have been studied for their potential to selectively inhibit the enzyme ALOX15 . This enzyme is involved in lipid peroxidation and is associated with various cancer and inflammation models. The inhibition of ALOX15 can be crucial for developing new therapeutic strategies .
Biochemical Imaging: CholEsteryl BODIPY™ 542/563 C11
This compound is structurally similar to CholEsteryl BODIPY™ 542/563 C11 , which is used for imaging cellular plasma membranes. It’s a tracer for cholesterol transport and serves as a nonexchangeable membrane marker, highlighting its importance in cellular imaging applications .
Drug Discovery: CBMPO Synthesis
The compound is related to CBMPO , a synthetic compound used in drug discovery. It’s involved in the synthesis of drugs and has applications in biochemistry, showcasing its versatility in the field of drug development.
Antibacterial Applications: 4-Methoxyphenyl Acrylate Derivatives
Derivatives of 5-(4-Methoxyphenyl)-5-oxovaleronitrile have been explored for their antibacterial properties. These derivatives can be synthesized into nanofibers with potential applications as wound dressing materials for tissue regeneration due to their antibacterial and porous nature.
Propiedades
IUPAC Name |
5-(4-methoxyphenyl)-5-oxopentanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-15-11-7-5-10(6-8-11)12(14)4-2-3-9-13/h5-8H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMCMYTYCIKYAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50512300 |
Source


|
| Record name | 5-(4-Methoxyphenyl)-5-oxopentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50512300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxyphenyl)-5-oxovaleronitrile | |
CAS RN |
26823-02-9 |
Source


|
| Record name | 5-(4-Methoxyphenyl)-5-oxopentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50512300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

